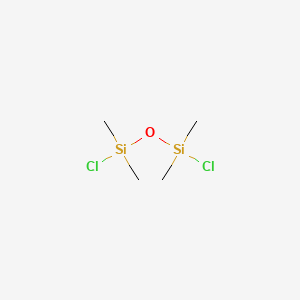

1,3-Dichlorotetramethyldisiloxane

描述

Contextualizing 1,3-Dichlorotetramethyldisiloxane within Disiloxane (B77578) Chemistry

Disiloxanes are a class of organosilicon compounds characterized by the presence of a Si-O-Si linkage. Within this family, this compound is a symmetrically substituted disiloxane that serves as a difunctional monomer. Its importance in disiloxane chemistry stems from its ability to introduce a disiloxane unit into a polymer chain or to be used as a starting material for the synthesis of other functionalized disiloxanes.

The reactivity of the two Si-Cl bonds allows for a variety of chemical transformations. For instance, it can be reduced to form 1,1,3,3-tetramethyldisiloxane, a useful reducing agent and intermediate in its own right chemicalbook.comchemicalbook.com. Furthermore, it can react with a range of nucleophiles, leading to the formation of more complex disiloxane derivatives with tailored properties. This versatility makes it a more specialized building block compared to simpler chlorosilanes, as it already contains the stable and flexible siloxane bond.

Role as a Fundamental Building Block in Silicones Research

This compound is a cornerstone in the synthesis of a diverse range of silicone polymers and materials. Its bifunctional nature, with two reactive chlorine atoms, allows it to act as a chain extender or as a monomer in polycondensation reactions. The hydrolysis of this compound, for example, leads to the formation of 1,1,3,3-tetramethyldisiloxane-1,3-diol, a key intermediate in the production of various silicones fishersci.cathermofisher.com.

Research has demonstrated its application in the synthesis of well-defined silicone structures. For instance, it reacts with difunctional lithium compounds to create symmetrical difunctional disiloxanes, which can be used in further polymerization studies . This controlled approach allows for the synthesis of polymers with specific properties, which is crucial for applications in advanced materials. The use of this compound also extends to the fabrication of specialized coatings. Liquid-like polydimethylsiloxane (B3030410) coatings derived from this compound have been shown to exhibit excellent repellent properties on various surfaces ubc.ca.

The flexibility of silicone chemistry allows for the creation of a wide array of copolymers with unique combinations of properties, and this compound is a key player in this field oclc.org. Its ability to be incorporated into polymer backbones makes it an invaluable tool for researchers developing new materials with applications ranging from biomedical devices to high-performance coatings researchgate.netnih.gov.

Interactive Table 2: Research Findings on the Applications of this compound

| Research Area | Findings |

| Polymer Synthesis | Acts as a monomer in polycondensation reactions to form polysiloxanes. |

| Intermediate Synthesis | Used to produce 1,1,3,3-tetramethyldisiloxane-1,3-diol, a key silicone intermediate. fishersci.cathermofisher.com |

| Surface Coatings | Employed in the fabrication of liquid-like polydimethylsiloxane coatings with high repellency. ubc.ca |

| Difunctional Disiloxanes | Reacts with organolithium reagents to form symmetrically substituted difunctional disiloxanes. |

Structure

3D Structure

属性

IUPAC Name |

chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEXFOUCEOWRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062381 | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-73-2 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis Routes of 1,3-Dichlorotetramethyldisiloxane

The synthesis of this compound can be achieved through several advanced methodologies, primarily involving the manipulation of chlorosilane precursors or the controlled breakdown of silicone polymers.

2 (CH₃)₂SiCl₂ + H₂O → Cl-Si(CH₃)₂-O-Si(CH₃)₂-Cl + 2 HCl

This method is fundamental in creating specific siloxane oligomers that serve as building blocks for more complex silicone structures.

An alternative, though less direct, synthetic approach involves the chemical depolymerization of high-molecular-weight poly(dimethylsiloxane) (PDMS). While the depolymerization of silicones often targets the formation of cyclic siloxanes (such as D₄, D₅, and D₆) using fluoride-based catalysts, specific conditions can be employed to cleave the siloxane backbone and yield chloro-functionalized monomers or oligomers. rsc.orggoogle.com

Research has shown that catalysts such as iron or zinc, in the presence of a chloride source like benzoyl chloride, can facilitate the degradation of the PDMS backbone. computersciencejournals.com This process involves the targeted cleavage of Si-O-Si bonds and the subsequent capping of the resulting fragments with chlorine atoms. By carefully controlling the reaction conditions and the ratio of the chlorinating agent to the polymer, it is theoretically possible to direct the depolymerization to produce this compound among other chloro-silane products.

The viability of the primary synthesis route for this compound depends on the large-scale availability of its precursor, dimethyldichlorosilane. This is achieved industrially through the Müller-Rochow Direct Process, first developed in the 1940s. wikipedia.orgmdpi.com This process remains the cornerstone of the silicone industry. mdpi.comresearchgate.net

In the Müller-Rochow process, finely ground elemental silicon (97% purity or higher) is reacted with gaseous methyl chloride in a fluidized bed reactor. wikipedia.orguni-wuppertal.de The reaction is catalyzed by copper and occurs at high temperatures, typically between 250°C and 300°C, and pressures of 1-5 bar. wikipedia.orguni-wuppertal.de This synthesis produces a crude mixture of various liquid methylchlorosilanes, which are then separated by extensive fractional distillation. wikipedia.org Dimethyldichlorosilane is the most abundant product, essential for producing the majority of silicone materials. wikipedia.org

Table 1: Typical Product Distribution from the Müller-Rochow Process

| Compound | Formula | Boiling Point (°C) | Typical Yield (%) |

|---|---|---|---|

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5 - 15 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1 - 4 |

| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1 - 0.5 |

Data sourced from multiple references. wikipedia.org

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is dominated by the two silicon-chlorine (Si-Cl) bonds, which are susceptible to nucleophilic attack, leading to hydrolysis and subsequent polymerization.

The Si-Cl bonds in this compound are highly reactive towards water and moisture. gelest.com The hydrolysis reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism where a water molecule attacks the electrophilic silicon atom. unm.edu This process is significantly influenced by the reaction medium and can be catalyzed by either acid or base. unm.edu

Acid-Catalyzed Mechanism: In acidic conditions, a proton is thought to associate with a chlorine atom, increasing the positive charge on the silicon atom and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Mechanism: Under basic conditions, the more potent nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the silicon center.

The hydrolysis occurs in two steps, converting the two Si-Cl bonds into silanol (B1196071) (Si-OH) groups, liberating hydrogen chloride (HCl) and ultimately yielding 1,1,3,3-tetramethyldisiloxane-1,3-diol. Studies on similar chlorosilanes have shown that water clusters (e.g., dimers, tetramers) can act as more effective hydrolyzing agents than single water monomers by facilitating proton transfer in the transition state. researchgate.net

Table 2: Factors Influencing the Kinetics of Chlorosilane Hydrolysis

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| pH | Rate increases in both acidic and basic conditions. unm.edu | Involves either protonation of the leaving group (acid) or direct attack by a stronger nucleophile (base). |

| Water Concentration | Rate generally increases with higher water concentration. | Provides more nucleophiles to participate in the reaction. |

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to proceed faster. |

| Solvent Polarity | Polar solvents can stabilize the charged transition state. | Facilitates the separation of charge in the Sₙ2-Si transition state. |

The product of hydrolysis, 1,1,3,3-tetramethyldisiloxane-1,3-diol, is a key intermediate that readily undergoes condensation. The silanol groups are reactive and can condense with each other, eliminating a molecule of water to form a new, stable siloxane (Si-O-Si) bond. silicone-surfactant.comunm.edu This condensation reaction is the fundamental step in polymerization.

When the condensation is intermolecular (occurring between two separate molecules of the diol), it leads to the extension of the siloxane chain, resulting in the formation of linear polysiloxanes. This process of repeated condensation is referred to as self-polymerization. The competition between chain-extending intermolecular condensation and ring-forming intramolecular condensation is a critical factor that determines the final structure of the resulting silicone polymer. silicone-surfactant.com For a short and flexible molecule like 1,1,3,3-tetramethyldisiloxane-1,3-diol, intermolecular condensation is the dominant pathway for building higher molecular weight polymers.

Substitution Reactions with Surface Hydroxyls

This compound is a reactive organosilicon compound that readily engages in substitution reactions with hydroxyl (-OH) groups present on the surfaces of various materials. This reactivity is harnessed to chemically modify and functionalize surfaces, most notably to impart hydrophobicity. The core of this process lies in the reaction between the silicon-chlorine (Si-Cl) bonds of the disiloxane (B77578) and the surface silanol (Si-OH) groups or other hydroxyl-containing functionalities.

The general reaction mechanism involves the nucleophilic attack of the oxygen atom from a surface hydroxyl group on one of the silicon atoms of this compound. This leads to the displacement of a chloride ion and the formation of a stable silicon-oxygen-surface bond (Si-O-Surface). As the molecule has two reactive Si-Cl bonds, it can react with two surface hydroxyl groups, potentially leading to a bridging structure on the surface. This process results in the release of hydrogen chloride (HCl) as a byproduct.

The modification of surfaces with this compound effectively transforms a polar, hydrophilic surface into a non-polar, hydrophobic one. This is because the reactive silanol groups are replaced by a layer of tetramethyldisiloxane, which exposes its non-polar methyl groups to the environment. This alteration of the surface chemistry is critical in a variety of applications where controlling surface wetting properties is essential. For instance, liquid-like polydimethylsiloxane (B3030410) coatings fabricated using this compound are noted for being nanoscale, transparent, and exhibiting excellent repellency to liquids with both low and high surface tension on flat surfaces. ubc.ca

The effectiveness of this surface modification is dependent on several factors, including the density and accessibility of the surface hydroxyl groups, the reaction conditions (such as temperature and the presence of a catalyst or proton scavenger), and the solvent used. While the reaction can proceed, its efficiency can vary depending on the substrate. For example, studies have shown that while hydrophobicity can be achieved on textiles, the reaction of this compound with the surface is not always highly efficient. ubc.ca Similarly, for materials like paper, achieving liquid repellency may necessitate a reduction in surface roughness in conjunction with the chemical modification. ubc.ca

The resulting modified surfaces, often referred to as being "hydrophobized," have been investigated for various applications. Model randomly-rough surfaces, such as sandpapers of varying grit sizes, have been hydrophobized using this compound to study the principles of wetting on textured surfaces. ubc.ca

While detailed kinetic and mechanistic studies specifically for this compound are not extensively available in the public domain, the general principles of chlorosilane reactions with hydroxylated surfaces are well-established. These reactions are a cornerstone of surface science and materials engineering for creating robust and functional coatings.

Interactive Data Table: Research Findings on Surface Modification with this compound

| Substrate | Objective of Modification | Outcome | Research Focus | Citation |

| Textiles | Impart hydrophobicity | Achieved hydrophobicity, but reaction efficiency was noted to be suboptimal. | Investigating the applicability of the coating on rough surfaces. | ubc.ca |

| Paper | Induce liquid repellency | Required a reduction in surface roughness to achieve repellency. | Exploring the interplay of surface chemistry and physical texture on wetting. | ubc.ca |

| Sandpaper | Create model rough surfaces | Successfully hydrophobized to serve as a model for studying wetting phenomena. | Understanding the principles of wettability on randomly rough textures. | ubc.ca |

| Flat Surfaces | Create liquid-repellent coatings | Resulted in nanoscale, transparent coatings with excellent repellency. | Development of liquid-like polydimethylsiloxane coatings. | ubc.ca |

Polymerization Science and Advanced Materials Fabrication

Polymerization and Copolymerization Involving 1,3-Dichlorotetramethyldisiloxane

This compound is a versatile monomer used in the synthesis of various silicone-based polymers and copolymers. Its reactivity allows it to participate in multiple polymerization schemes, leading to materials with tailored properties.

Vapor-phase deposition using this compound is a method for creating thin, liquid-like polydimethylsiloxane (B3030410) (PDMS) coatings. researchgate.net In this process, the vapor of this compound reacts with surfaces at ambient or slightly elevated temperatures (e.g., 100°C). researchgate.net This reaction leads to the formation of nanoscale, transparent PDMS films. researchgate.net These coatings are noted for their ability to create omniphobic surfaces, repelling both high and low surface tension liquids. researchgate.net The effectiveness of the coating can be influenced by the substrate's surface characteristics, such as roughness and chemical composition. researchgate.net For instance, research has shown that smoother surfaces can achieve better omniphobicity due to more effective grafting of the siloxane molecules. researchgate.net

The process involves the hydrolysis of the Si-Cl bonds by ambient moisture or residual hydroxyl groups on the substrate surface, leading to the formation of silanol (B1196071) intermediates. These intermediates then undergo condensation polymerization to form the PDMS network.

Table 1: Parameters in Vapor Deposition of this compound

| Parameter | Description | Typical Value/Condition | Source |

|---|---|---|---|

| Precursor | This compound | Liquid, vaporized for deposition | researchgate.net |

| Temperature | Reaction temperature for vapor-phase reaction | 100°C | researchgate.net |

| Duration | Time of exposure to vapor | 15 min to 60 min | researchgate.net |

| Resulting Film | Liquid-like, nanoscale PDMS coating | Transparent, Omniphobic | researchgate.net |

Ring-opening polymerization (ROP) is a primary method for synthesizing high molecular weight polysiloxanes, typically starting from cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4). researchgate.netrsc.orggelest.com While this compound is a linear molecule and thus not directly polymerizable via ROP, it plays a crucial role in strategies related to it.

One key application is in the synthesis of specific, larger cyclic monomers. For example, this compound can be reacted with a disodiumoxyhexamethyltrisiloxane salt to create novel, larger cyclotetrasiloxanes. semanticscholar.org These newly synthesized mixed cyclosiloxanes can then be used in subsequent copolymerization reactions, sometimes in conjunction with conventional cyclic monomers, to produce copolymers with a regular, alternating structure that would be difficult to achieve through other methods. semanticscholar.org This approach allows for precise control over the polymer architecture.

Furthermore, the hydrolysis of chlorosilanes like this compound can produce a mixture of linear and cyclic oligomers. researchgate.net These cyclic species can then be isolated and used as monomers in a subsequent ROP step to produce PDMS. researchgate.net This route provides an alternative to starting directly from D4, which may be less readily available or more expensive in some contexts. researchgate.netmdpi.com

Condensation polymerization is a cornerstone of the application of this compound. Its two chlorine atoms readily react with difunctional nucleophiles, such as diols or di-Grignard reagents, eliminating a small molecule (like HCl or a salt) to form a new covalent bond. This process allows for the incorporation of the -(CH₃)₂Si-O-Si(CH₃)₂- unit into a polymer chain.

This method is widely used to synthesize a variety of copolymers where flexible, low-glass-transition-temperature siloxane segments are desired. For example, it can be reacted with hydroxyl-terminated monomers to create siloxane-based copolymers. The reaction of dichlorosilanes with bis(dimethylhydroxysilyl)benzene is a known method for producing silarylene-siloxane copolymers. researchgate.net Similarly, this compound is a key reactant in the synthesis of copolymers containing ethynyldimethylsilane and dimethylsiloxane units. tandfonline.comunt.edu

New diacetylene polymers containing phenyl-substituted siloxy units have been synthesized for applications requiring high thermal and oxidative stability, such as in the aerospace industry. sci-hub.se The synthesis involves a one-pot, two-step procedure where dilithiobutadiyne is reacted with a mixture of dichlorodisiloxanes. sci-hub.se

In this scheme, this compound can be used as one of the dichlorodisiloxane monomers, along with others like 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane. sci-hub.se By controlling the molar ratios of the different dichlorosiloxane monomers, copolymers with varying compositions of tetraphenyl and tetramethyl units can be achieved. sci-hub.se These polymers can be thermally crosslinked to form hard, void-free thermosets that exhibit high char yields upon pyrolysis, making them valuable as preceramic polymers. sci-hub.se

Poly(ethynyldimethylsilane-co-dimethylsiloxanes) are synthesized via condensation polymerization. tandfonline.comunt.edu The process involves the reaction between ethynyldimethylsilane homologs and this compound. tandfonline.comunt.edu This reaction yields copolymers with alternating ethynyldimethylsilane and dimethylsiloxane units.

The resulting copolymers, identified by IR and NMR spectroscopy, demonstrate good thermal stability. tandfonline.comunt.edu Their thermal properties, such as the glass transition temperature, can be tuned by varying the length of the ethynyldimethylsilane segment in the polymer backbone. tandfonline.comunt.edu Research has noted that some of these copolymers may exhibit liquid crystalline behavior. tandfonline.comunt.edu

Table 2: Properties of Poly(ethynyldimethylsilane-co-dimethylsiloxanes)

| Property | Description | Finding | Source |

|---|---|---|---|

| Synthesis Method | Condensation Polymerization | High yields achieved | tandfonline.comunt.edu |

| Monomers | Ethynyldimethylsilane, this compound | Building blocks of the copolymer | tandfonline.comunt.edu |

| Thermal Stability | Resistance to thermal degradation | Good thermal stabilities observed | tandfonline.comunt.edu |

| Glass Transition | Varies with ethynyldimethylsilane unit length | Symbatic relationship | tandfonline.comunt.edu |

| Phase Behavior | Potential for ordered phases | A liquid crystalline transition observed for certain compositions | tandfonline.comunt.edu |

The synthesis strategy involves creating precursor monomers that contain the tetramethyldisiloxane unit flanked by electroactive moieties. For example, a precursor can be synthesized by reacting this compound with an appropriate aromatic compound (e.g., a furan (B31954) or thiophene (B33073) derivative) via a Grignard or lithiation reaction. This functionalized disiloxane (B77578) monomer is then copolymerized, often electrochemically or through cross-coupling reactions, with other donor or acceptor monomers to build the final electrochromic polymer. google.com This approach allows for the creation of copolymers with tunable optical and electronic properties for use in devices like smart windows and displays. google.com

Hybrid Inorganic-Organic Materials Development

The development of hybrid inorganic-organic materials leverages the unique properties of both material classes. The incorporation of this compound can introduce flexible siloxane linkages into rigid inorganic frameworks, leading to novel materials with tailored properties.

Molecular Layer Deposition (MLD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to build up material one molecular layer at a time. This method offers precise control over film thickness and composition at the atomic or molecular level. While MLD has been successfully employed to create a variety of organic and hybrid organic-inorganic films, attempts to use this compound for the MLD of polydimethylsiloxane (PDMS) have faced challenges. Initial efforts to deposit PDMS films through the sequential dosing of water and this compound showed that the growth rate became negligible after approximately 15 MLD cycles. This lack of sustained growth was attributed to the competing desorption of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) or decamethylcyclopentasiloxane (B1670010) (D5), from the growing film surface.

In the pursuit of creating hybrid inorganic-organic films, researchers have explored the combination of alumina (B75360) (Al₂O₃) atomic layer deposition (ALD) with the MLD of siloxanes. The goal is to integrate the desirable properties of both materials, such as the mechanical strength and thermal stability of alumina with the flexibility of siloxanes. While the direct use of this compound in a successful alumina-siloxane MLD process has not been extensively reported, the challenges encountered in PDMS MLD with this precursor, namely the desorption of cyclic siloxanes, suggest that a stable and continuous film growth of an alumina-siloxane hybrid using this specific precursor would be difficult to achieve under typical MLD conditions.

Zincone MLD is a process used to create hybrid organic-inorganic films composed of zinc oxide and an organic component. This is typically achieved by reacting a zinc precursor, such as diethylzinc (B1219324) (DEZ), with a bifunctional organic molecule. A thorough review of the existing literature does not reveal any specific research on the use of this compound as the organic precursor in the fabrication of zincone MLD films. The reactivity of the chloro- groups in this compound with the zinc precursor and the stability of the resulting linkage would be critical factors in determining the feasibility of such a process.

The development of ultrathin hybrid SiAlCOH dielectric thin films is driven by the need for low-dielectric constant (low-k) materials in the microelectronics industry. These films aim to combine the properties of silica (B1680970), alumina, and organic components to achieve the desired electrical and mechanical characteristics. There is currently no available research in the scientific literature that specifically details the use of this compound as a precursor for the fabrication of ultrathin hybrid SiAlCOH dielectric thin films. The selection of precursors for these films is critical and typically involves molecules that can be readily incorporated into a stable, low-polarity network.

Surface Modification and Coating Technologies

This compound has proven to be a valuable chemical for modifying the surface properties of various materials, particularly for creating water- and oil-repellent coatings.

Omniphobic surfaces are designed to repel a wide range of liquids, including both water and oils. The creation of such surfaces often involves the combination of low surface energy chemistry and specific surface topography. Liquid-like polydimethylsiloxane (PDMS) coatings derived from this compound have been shown to produce nanoscale, transparent, and highly repellent surfaces on flat substrates, exhibiting low contact angle hysteresis. ubc.ca

The application of these coatings to rough surfaces, such as textiles and paper, has been investigated to create omniphobic materials. ubc.ca However, the success of this approach is highly dependent on the substrate. For instance, while hydrophobicity was achieved on textiles, the reaction of this compound with the textile surface was not highly effective. ubc.ca In the case of paper, achieving repellency to a variety of liquids necessitated a reduction in the paper's inherent roughness prior to coating. ubc.ca

The following table summarizes the contact angle measurements of various liquids on different substrates treated with this compound, demonstrating the effectiveness of the resulting omniphobic coatings.

| Substrate | Liquid | Advancing Contact Angle (°) | Receding Contact Angle (°) |

| Smooth Silicon Wafer | Water | 110 | 105 |

| Smooth Silicon Wafer | Hexadecane | 65 | 55 |

| Modified Paper | Water | >150 | >140 |

| Modified Paper | Ethylene (B1197577) Glycol | >140 | >130 |

| Treated Textile | Water | ~140 | ~120 |

Data compiled from experimental findings in scientific literature.

The generation of these omniphobic surfaces is attributed to the formation of a low-surface-energy, liquid-like PDMS layer. The flexibility of the siloxane chains allows the surface to present a smooth, low-energy interface to contacting liquids, minimizing adhesion and promoting repellency. The optimization of these coatings involves controlling the reaction conditions to ensure a uniform and covalently bonded PDMS layer on the substrate.

Grafting of PDMS Chains onto Substrates

A significant application of this compound is in the surface-initiated polymerization or "grafting" of polydimethylsiloxane (PDMS) chains onto various substrates. This process is fundamental to creating surfaces with tailored wettability and other desirable properties.

The grafting process typically involves a two-step approach. First, a substrate is prepared to have a high density of hydroxyl (-OH) groups on its surface. For many materials, this can be achieved by depositing an ultrasmooth, thin layer of silica. Following this, the substrate is exposed to this compound, often in a vapor phase. The highly reactive chlorosilane groups on the this compound molecule readily react with the surface hydroxyls. This reaction, a hydrolysis and polycondensation process, covalently tethers the molecule to the surface at one of its silicon atoms, while the other chlorosilyl group can react with another surface hydroxyl or, more commonly, with an adjacent, already-grafted siloxane molecule. rsc.orgnih.gov This chain-building reaction results in the growth of PDMS polymer chains from the surface. researchgate.net

Because this compound is a difunctional monomer, it allows for the formation of linear PDMS chains that are tethered to the surface, creating a "brush-like" or "liquid-like" polymer layer. researchgate.net The remainder of the polymer chain, being above its glass transition temperature, remains highly mobile and flexible. researchgate.net This molecular architecture is directly responsible for the unique properties of the resulting surfaces.

Silicon Wafer-Like Omniphobic Liquid Layers

Building upon the principle of grafting PDMS chains, this compound is a key reagent in fabricating Silicon Wafer-like Omniphobic Liquid Layers (SWOLLs). nih.govdakenchem.com These advanced coatings are designed to repel a wide variety of liquids, from high-surface-tension water to low-surface-tension oils and solvents. nih.gov

The fabrication involves first depositing an exceptionally smooth layer of silica onto a substrate, creating a surface chemistry akin to a silicon wafer. This silica layer is then exposed to this compound vapor. rsc.org The subsequent hydrolysis and polycondensation reaction grafts a dense layer of mobile PDMS chains onto the silica surface. nih.gov

The resulting SWOLL exhibits exceptionally low contact angle hysteresis (often ≤3°), which is the key characteristic of a highly liquid-repellent surface. nih.gov This means that there is very little difference between the advancing and receding contact angles of a liquid droplet, allowing it to slide off the surface with minimal tilting, leaving no residue behind. nih.govdakenchem.com This technology successfully translates the omniphobic properties previously limited to pristine silicon wafers and smooth glass to a wide array of materials, including metals, ceramics, and even paper. nih.govdakenchem.com

Table 1: Wettability Data for Omniphobic PDMS Layer on Low-Carbon Steel

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Unpolished Low-Carbon Steel | nih.gov |

| Coating | Silica Layer + Grafted PDMS | nih.gov |

| Monomer for Grafting | This compound | rsc.org |

| Contact Angle Hysteresis | ~3° | nih.gov |

Corrosion-Resistant Coatings for Low-Carbon Steel Substrates

The omniphobic properties derived from this compound-grafted PDMS layers have been leveraged to create effective anti-corrosion coatings, particularly for reactive metals like low-carbon steel. rsc.orgnih.gov The primary mechanism of protection is the creation of a stable, hydrophobic, and liquid-repellent barrier that physically isolates the metal surface from corrosive environments, such as saltwater. rsc.orgacs.org This non-polar siloxane coating inhibits the transport of ions and water to the substrate, which are essential for electrochemical corrosion processes to occur. gelest.com

A significant challenge in this application is that the hydrolysis of chlorosilane precursors like this compound releases hydrochloric acid (HCl) as a byproduct. This acid can attack and corrode the very steel substrate it is intended to protect. rsc.orgresearchgate.net Recent research has developed a method to circumvent this issue by incorporating ethylenediaminetetraacetic acid (EDTA) into the underlying silica layer and using a phosphate (B84403) buffer during deposition. nih.gov The EDTA acts as a chelating agent, passivating any iron ions that may be released, while the buffer neutralizes the generated acid, preventing it from damaging the steel. nih.gov

Electrochemical tests demonstrate the high efficacy of these coatings. Potentiodynamic polarization data showed that a steel sample coated with the omniphobic PDMS layer exhibited a corrosion current density two orders of magnitude lower than a sample with only a silica layer. nih.gov This indicates a substantial reduction in the corrosion rate. Furthermore, electrochemical impedance spectroscopy confirmed the protective nature of the coating, showing a high polarization resistance and the absence of an inductive loop, which is characteristic of ongoing corrosion. nih.gov

Table 2: Electrochemical Corrosion Data for Coated Low-Carbon Steel

| Coating on Low-Carbon Steel | Corrosion Current Density (A·cm⁻²) | Polarization Resistance (Ω·cm²) | Finding | Reference |

|---|---|---|---|---|

| Silica Layer Only | ~10⁻⁴ | Not specified | Baseline for comparison | nih.gov |

| Silica/EDTA + Grafted PDMS | ~10⁻⁶ | 40,000 | Significant corrosion inhibition | nih.gov |

Functionalization of Fibrous Surfaces

The application of this compound has also been explored for the functionalization of rough and porous fibrous surfaces, such as textiles and paper, to impart liquid repellency. ubc.ca The goal is to create a nanoscale, liquid-like PDMS coating on the fibers without significantly altering their texture or breathability.

Research into this area has yielded mixed results, highlighting the challenges posed by surface roughness. ubc.ca In studies involving textiles, treatment with this compound did not lead to omniphobic properties. While the reaction successfully rendered the fabric hydrophobic (water-repellent), it was not sufficient to repel all liquids. The complex, multi-scale roughness of the woven fibers likely prevented the formation of a continuous, low-hysteresis liquid-like layer. ubc.ca

For paper products, which also possess a fibrous and porous structure, achieving repellency to a wide range of liquids was found to be contingent on first reducing the material's surface roughness. ubc.ca Only after a pre-treatment to create a smoother surface could the subsequent grafting of PDMS chains via this compound produce a more effective liquid-repellent surface. These findings indicate that while the chemical modification is effective, its ultimate performance on fibrous materials is heavily dependent on the physical topography of the substrate. ubc.ca

Zeolite and Microporous Materials Engineering

Interlayer Expansion in Zeolite Synthesis

Interlayer expansion is a sophisticated strategy to create three-dimensional (3D) zeolites from two-dimensional (2D) layered precursors. This method involves the insertion of molecular pillars between the layers of a precursor material, which are then chemically bonded to create a stable, porous 3D framework. 1,3-Dichlorotetramethyldisiloxane is particularly effective in this process due to its ability to bridge adjacent silicate (B1173343) layers.

This compound is employed as a silylating agent in the modification of zeolites. mdpi.comrsc.orgrsc.orgresearchgate.net Silylating agents are compounds that introduce silicon-containing groups into other molecules. In zeolite synthesis, these agents react with the terminal silanol (B1196071) (Si-OH) or siloxy (Si-O-) groups present on the surface of the layered precursors. mdpi.com this compound, with its ClMe₂Si-O-SiMe₂Cl structure, is a macromolecular silane (B1218182) reagent capable of providing a silicon source to the interlayer space. mdpi.com This process, known as silylation or silanization, effectively inserts a -O-Si(CH₃)₂-O-Si(CH₃)₂-O- unit between the zeolite layers, replacing the original organic structure-directing agents (SDAs) that separate them. mdpi.comrsc.org The silylation of zeolites can also be performed to modify their surface properties, such as increasing hydrophobicity, although the primary focus here is on structural expansion. frontiersin.orggelest.com

A significant outcome of using this compound in zeolite synthesis is the creation of materials with expanded pore structures. A prime example is the successful synthesis of a novel molecular sieve, designated PLS-1-2Si, which possesses a 12 × 12-ring (12 × 12-R) pore system. rsc.orgrsc.orgresearchgate.net Zeolite pores are defined by the number of tetrahedrally coordinated atoms (T-atoms, typically Si or Al) in the ring that forms the pore opening. Large (12-ring) and extra-large (>12-ring) pore zeolites are highly sought after for their potential to process larger molecules in catalytic and separation applications. bohrium.comnih.govnih.gov

The synthesis of PLS-1-2Si starts with a layered precursor, PLS-1, which has a CDO topological structure. rsc.orgresearchgate.net Through a process of intercalation and subsequent silylation with this compound, the layers are propped apart and linked by Si-O-Si bonds, resulting in the formation of the expanded 12 × 12-R pore structure. rsc.orgresearchgate.net This demonstrates the capability of this specific disiloxane (B77578) to act as a molecular pillar, effectively doubling the interlayer silicon atoms and increasing the pore size of the original material. mdpi.comrsc.org

The materials created through this silylation process are known as Interlayer-Expanded Zeolites (IEZs). mdpi.com The synthesis of IEZs is a crucial technique for developing new microporous zeolite frameworks from lamellar precursors. mdpi.com This method has led to the creation of several novel zeolite structures, such as COE-3 (CDO topology) from the precursor RUB-36. mdpi.com this compound is one of the key macromolecular silane reagents, alongside others like dichlorodimethylsilane (B41323) (DCDMS), used to connect the silicate layers and form these 3D frameworks. mdpi.com The resulting IEZ, such as PLS-1-2Si, is a highly ordered 3D crystalline material with properties distinct from its 2D precursor. rsc.orgrsc.org

The formation of IEZs using this compound involves a multi-step process that begins with a layered zeolite precursor. rsc.orgrsc.orgresearchgate.net The general procedure for creating the PLS-1-2Si material is detailed below:

Precursor Synthesis : A layered precursor, PLS-1, is first synthesized. rsc.orgresearchgate.net

Acid Treatment : The precursor is treated with acid to partially remove the interlayer organic template molecules, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH). rsc.org

Intercalation : A larger organic structure-directing agent (OSDA), like tetrabutylammonium (B224687) hydroxide (TBAOH), is introduced between the layers of the acid-treated precursor. rsc.org This process, known as intercalation, increases the interlayer distance and can improve the crystallinity of the material. rsc.orgrsc.orgresearchgate.net

Silanization : The intercalated material is then treated with this compound in an acidic solution. rsc.org The disiloxane molecules react with the silanol groups on the precursor layers, bonding them together and forming a new, stable, interlayer-expanded molecular sieve with a 12 × 12-R structure. rsc.org

The table below summarizes the conditions for the crucial silanization step in the synthesis of PLS-1-2Si.

| Parameter | Value | Reference |

| Precursor | PLS-1-TBAOH (Intercalated Material) | rsc.org |

| Silylating Agent | This compound | rsc.orgresearchgate.net |

| Reaction Medium | 2.0 M HCl solution | rsc.org |

| Temperature | 443 K (170 °C) | rsc.org |

| Duration | 20 hours | rsc.org |

| Resulting Material | PLS-1-2Si (IEZ with 12 × 12-R structure) | rsc.orgresearchgate.net |

Catalytic Applications of Modified Zeolites

The modification of zeolites to create expanded pore structures has profound implications for their application in catalysis. mdpi.com Zeolites are widely used as catalysts in industrial processes like petroleum refining and petrochemical production due to their shape selectivity and acidic properties. nih.govmdpi.com However, the pore size of conventional zeolites (typically up to 12-ring) limits their ability to process large reactant and product molecules. bohrium.comnih.gov

Interlayer-expanded zeolites, including those synthesized using silylating agents like this compound, offer a solution to this limitation. By creating extra-large pores, these materials can accommodate bulkier molecules, opening up new catalytic possibilities. mdpi.combohrium.com For instance, the introduction of heteroatoms like Titanium (Ti) into an extra-large-pore zeolite framework has been shown to yield a catalyst active in liquid-phase alkene oxidations with bulky molecules. bohrium.com

Furthermore, modifying zeolites by loading them with transition metals can enhance their catalytic performance in various reactions, including biomass upgrading and the selective catalytic reduction (SCR) of nitrogen oxides (NOx). nih.govnih.gov The increased pore volume and surface area of expanded zeolites can facilitate better dispersion of active metal sites and improve access for reactants, thereby boosting catalytic activity and selectivity. nih.govsemanticscholar.org While specific catalytic data for zeolites modified solely with this compound is emerging, the principles established with other IEZs and modified zeolites strongly suggest their potential in areas requiring the conversion of large molecules. nih.govmdpi.com

Advanced Analytical and Computational Studies

Spectroscopic Characterization of 1,3-Dichlorotetramethyldisiloxane and its Derivatives

Spectroscopic techniques are fundamental in elucidating the structural features of this compound and its derivatives.

NMR spectroscopy is a powerful tool for the structural characterization of organosilicon compounds.

¹H NMR: In the ¹H NMR spectrum of this compound, the methyl protons typically appear as a singlet in the range of δ 0.4-0.5 ppm. For derivatives, the chemical shifts of the methyl protons can be influenced by the nature of the substituents. For instance, in some derivatives, the methyl protons on the silicon atoms exhibit distinct signals, which can be used to deduce the substitution pattern. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a single resonance for the methyl carbons is expected. In its derivatives, the chemical shifts of the methyl carbons and any additional carbon atoms in the substituent groups are diagnostic of the molecular structure. rsc.orgrsc.org

²⁹Si NMR: ²⁹Si NMR is particularly valuable for studying silicon-containing compounds. The chemical shift of the silicon atoms is highly sensitive to their chemical environment. For this compound, a single peak is anticipated. In derivatives where the chlorine atoms are replaced by other groups, the ²⁹Si chemical shifts will change significantly, providing direct evidence of the reaction and the structure of the product. rsc.orgrsc.org The presence of different silicon environments in polymeric derivatives can lead to multiple, often broad, resonances in the ²⁹Si NMR spectrum, which can provide qualitative information about the polymer structure. dtic.mil

Table 1: Representative NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ/ppm) |

|---|---|---|

| This compound | ¹H | ~0.4-0.5 |

| This compound | ¹³C | Not specified in results |

| This compound | ²⁹Si | Not specified in results |

| A generic derivative | ¹H | Varies with substituent |

| A generic derivative | ¹³C | Varies with substituent |

FTIR spectroscopy is employed to identify the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives is characterized by several key absorption bands:

Si-O-Si stretching: A strong, broad absorption band is typically observed in the region of 1050-1100 cm⁻¹, which is characteristic of the siloxane bond.

Si-CH₃ rocking and bending: Absorptions corresponding to the methyl groups attached to silicon are found around 1260 cm⁻¹ (symmetric deformation) and 800-850 cm⁻¹ (rocking).

Si-Cl stretching: The stretching vibration of the silicon-chlorine bond appears in the range of 450-650 cm⁻¹.

C-H stretching: The C-H stretching vibrations of the methyl groups are observed around 2960 cm⁻¹. rsc.org

The presence or absence of these characteristic bands in the FTIR spectrum can confirm the identity of the compound and monitor the progress of reactions involving the Si-Cl bonds.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Si-O-Si stretch | 1050-1100 |

| Si-CH₃ deformation | ~1260 |

| Si-CH₃ rock | 800-850 |

Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique used to determine the molecular weight distribution of polymers. For polymeric materials derived from this compound, GPC is essential for characterizing the average molecular weight and the polydispersity index (PDI). This information is critical as the mechanical and physical properties of polymers are highly dependent on their molecular weight. The analysis of polymers derived from the cyclopolymerization of related divinylsiloxane monomers has shown that the resulting polymers can have a relatively low molecular weight. dtic.mil

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, roughness, and density of thin films. dtic.mil For applications where this compound is used as a precursor to deposit thin films, for example, in the formation of hydrophobic or protective coatings, XRR provides crucial information about the quality and structure of the deposited layer. gelest.com The technique involves measuring the specularly reflected X-ray intensity from a surface at grazing angles of incidence. dtic.mil Oscillations in the reflectivity profile are related to the film thickness, while the decay of the signal provides information about the surface and interface roughness. dtic.mil

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing device that can measure mass changes on the surface of a quartz crystal resonator in real-time. nih.govnih.gov This technique is particularly useful for studying the deposition of thin films from precursors like this compound. By monitoring the change in the resonance frequency of the crystal, the mass of the adsorbed material can be determined with nanogram precision. researchgate.net QCM with dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the deposited film. nih.gov This is valuable for understanding the formation and properties of coatings and for studying surface reactions and interactions. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide theoretical insights into the properties and reactivity of this compound and its derivatives. These methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties, complementing experimental data. Molecular modeling can also be employed to simulate the interactions of these molecules with surfaces or other chemical species, which is valuable for understanding their behavior in various applications, such as in the formation of self-assembled monolayers or as coupling agents. While specific computational studies on this compound are not detailed in the provided search results, the general application of these methods in toxicology and materials science highlights their potential for predicting the behavior and properties of such compounds. nih.gov

Theoretical Models for Material Structures

Theoretical models are crucial for understanding and predicting the formation and properties of polysiloxane materials derived from this compound. The structure and behavior of these materials are governed by the unique nature of the siloxane (Si-O-Si) bond. mdpi.com

One of the key features of the siloxane bond is its length, approximately 1.64 Å, which is shorter than what would be expected from the sum of the covalent radii of silicon and oxygen, even after correcting for electronegativity differences. mdpi.com This is often attributed to a partial π-bond character arising from the interaction between the p-orbitals of oxygen and the d-orbitals of silicon. mdpi.com The Si-O-Si bond angle is also notably flexible, varying widely from 105° to 180° in different compounds, with an equilibrium value around 145–160° in linear siloxanes. mdpi.comwikipedia.org This flexibility is a fundamental reason for the low glass transition temperatures and high thermal stability of silicone polymers. wikipedia.orgresearchgate.net

The polycondensation of silanols, formed from the hydrolysis of precursors like this compound, is a primary route to silicone materials. mdpi.comuni-wuppertal.de Theoretical models for this process describe a series of equilibrium reactions. mdpi.com In acidic conditions, the condensation mechanism is complex, influenced by the formation of hydrogen-bonded complexes that affect the concentration of reactive species. mdpi.com Computational chemistry is a powerful tool for analyzing the chemical reactions between silicon-organic compounds and other materials, which can help in designing more effective chemicals for specific applications. hydrophobe.org

These theoretical frameworks are essential for predicting how the initial structure of monomers like this compound influences the architecture—whether linear, cyclic, or cross-linked—and the resultant properties of the final polysiloxane material. uni-wuppertal.deescholarship.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a virtual microscope to observe material structures at an atomic scale. While specific MD studies on this compound are not widely published, the principles are extensively applied to the broader class of siloxanes and related molecules, offering valuable insights into their behavior. acs.orgnih.gov

MD simulations of siloxane chains reveal the basis for many of their bulk properties. For example, simulations show low barriers to rotation around the Si-O bonds, which explains the high flexibility of the polysiloxane backbone and the low glass transition temperature of silicone materials. wikipedia.org

Simulations have also been employed to study the interaction of siloxane chains with their environment. For instance, Car-Parrinello Molecular Dynamics (CPMD) has been used to investigate the hydrolysis of siloxane bonds under mechanical stress. acs.org These simulations show that when a siloxane chain is stretched, it becomes more susceptible to attack by water molecules, leading to the rupture of the Si-O-Si linkage. acs.org The process involves the water oxygen atom approaching a silicon atom, followed by a concerted reaction where the siloxane bond is broken and Si-OH and H-O-Si terminations are formed. acs.org

Furthermore, MD simulations are used to investigate the properties of materials derived from related chlorinated precursors. For example, simulations of the combustion of 1,3-dichloropropene (B49464) have been used to understand its thermal oxidation pathways, which is relevant for assessing the high-temperature behavior of chlorinated compounds. nih.gov Such computational studies can predict reaction mechanisms and product formation under various conditions. nih.gov

Density Functional Theory

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to chemical reactivity. nih.govnih.gov

For molecules like this compound, DFT calculations can provide a deep understanding of their structure and reactivity. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology is routinely applied to similar and related compounds. For example, DFT has been used to study the reactivity of other chlorinated heterocyclic compounds with nucleophiles. mdpi.com These studies can elucidate how the presence and position of chloro- and nitro-substituents influence the electrophilic character of the molecule and its susceptibility to nucleophilic attack. mdpi.com

DFT calculations are also instrumental in understanding the fundamental nature of the siloxane bond. mdpi.com Quantum chemistry calculations have shown that the basicity of the oxygen atom in a Si-O-Si linkage increases as the bond angle decreases. mdpi.com This has implications for the reactivity of siloxanes and the mechanisms of acid-catalyzed condensation reactions.

Furthermore, DFT can be used to simulate spectroscopic data. By calculating the harmonic vibrational frequencies, theoretical IR and Raman spectra can be generated, which can then be compared with experimental spectra to confirm structural assignments. nih.gov The method can also be used to analyze charge distribution within a molecule through population analysis, providing insights into which atoms are more likely to be sites of reaction. nih.gov

Functionalization and Derivatization Chemistry

Reactions with Organometallic Reagents

Organometallic reagents, particularly those of magnesium and lithium, are powerful tools for forging new silicon-carbon bonds, leading to the creation of tailored polymers and unique cyclic architectures.

The polycondensation of 1,3-dichlorotetramethyldisiloxane with di-Grignard reagents offers a pathway to novel polysiloxane copolymers. In a representative synthesis, the reaction with an aromatic di-Grignard reagent, such as that derived from 1,4-dibromobenzene, would yield a poly(tetramethyldisiloxane-co-arylene) polymer. While specific studies detailing the use of this compound in this context are not extensively documented in publicly available literature, the general reaction mechanism is well-established. For instance, the synthesis of poly(tetramethylsilpyrenylenesiloxane) derivatives has been achieved through the polycondensation of a disilanol (B1248394) monomer with a Grignard reagent, highlighting the feasibility of this approach. researchgate.net The reaction of this compound with a suitable di-Grignard reagent would proceed via nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atoms, displacing the chloride ions and forming a new silicon-carbon bond. This process, repeated in a step-growth manner, leads to the formation of a long-chain polymer incorporating the flexible disiloxane (B77578) unit and the rigid aromatic spacer.

| Reactant 1 | Reactant 2 | Product | Polymer Type |

| This compound | 1,4-Bis(bromomagnesio)benzene | Poly(tetramethyldisiloxane-alt-1,4-phenylene) | Polysiloxane-arylene copolymer |

| This compound | 1,6-Bis(bromomagnesio)pyrene | Poly(tetramethyldisiloxane-alt-1,6-pyrenylene) | Polysiloxane-pyrenylene copolymer |

| Reactant 1 | Reactant 2 | Potential Product(s) |

| This compound | 1,4-Dilithio-1,3-butadiyne | Poly(tetramethyldisiloxane-alt-1,3-butadiyne), Cyclic Siloxadiynes |

This compound is a key reagent in the synthesis of oxygen-bridged ferrocenophanes. These are strained organometallic compounds where the two cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) unit are linked by a bridge containing other atoms. The reaction of this compound with 1,1'-dilithioferrocene, which can be prepared by the treatment of ferrocene with butyllithium, leads to the formation of a beilstein-archives.orgferrocenophane with a Si-O-Si linkage in the bridge. wikipedia.org This synthesis involves the nucleophilic attack of the lithiated cyclopentadienyl rings on the silicon atoms of the disiloxane, displacing the chloride ions and forming a cyclic structure. These ferrocenophane structures are of significant interest due to their unique electrochemical properties and their potential as precursors to metallopolymers via ring-opening polymerization.

| Ferrocene Precursor | Bridging Agent | Ferrocenophane Product |

| 1,1'-Dilithioferrocene | This compound | 1,1,3,3-Tetramethyl-1,3-disila-2-oxa- beilstein-archives.orgferrocenophane |

Formation of Ansa-Metallocene Compounds

Ansa-metallocenes are a class of constrained-geometry catalysts that are crucial in olefin polymerization. The synthesis of ansa-zirconocene dichlorides with a tetramethyldisiloxane bridge has been accomplished. The process typically involves the reaction of a dilithiated cyclopentadienyl-type ligand with a zirconium tetrachloride source. To incorporate the disiloxane bridge, a precursor ligand containing two cyclopentadienyl moieties linked by a tetramethyldisiloxane group is first synthesized. This is achieved by reacting two equivalents of a lithiated cyclopentadienyl compound with this compound. The resulting bridged ligand is then deprotonated with a strong base, such as butyllithium, to form a dianion, which is subsequently reacted with zirconium tetrachloride to yield the desired ansa-zirconocene dichloride. These complexes, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), are effective catalysts for ethylene (B1197577) polymerization. rsc.orguni-konstanz.de

| Ligand Precursor | Metal Halide | Ansa-Metallocene Product |

| Bis(cyclopentadienyl)tetramethyldisiloxane | Zirconium tetrachloride | Tetramethyldisiloxane-bridged ansa-zirconocene dichloride |

| Bis(indenyl)tetramethyldisiloxane | Zirconium tetrachloride | Tetramethyldisiloxane-bridged ansa-bis(indenyl)zirconium dichloride |

Silaanthracenophane Synthesis

The synthesis of silaanthracenophanes, which are macrocyclic compounds containing an anthracene (B1667546) unit and a silicon-containing bridge, can be envisioned using this compound. Although specific examples utilizing this exact disiloxane are not prominent in the surveyed literature, the general synthetic strategy would involve the reaction of this compound with a di-lithiated anthracene derivative, such as 9,10-dilithioanthracene. The nucleophilic carbon centers of the lithiated anthracene would attack the silicon atoms of the disiloxane, leading to the formation of a cyclophane structure with a Si-O-Si bridge spanning the 9 and 10 positions of the anthracene core. These compounds are of interest for their potential photophysical properties and as host molecules in supramolecular chemistry.

| Anthracene Precursor | Bridging Agent | Potential Product |

| 9,10-Dilithioanthracene | This compound | researchgate.netSila researchgate.netanthracenophane with an oxygen in the bridge |

Environmental Fate and Impact Considerations

Degradation Pathways of Organosilicon Compounds (General)

Organosilicon compounds, a broad class to which 1,3-Dichlorotetramethyldisiloxane belongs, are not naturally occurring and their environmental presence is entirely due to human activity. gesamp.org For many years, silicones were largely considered non-degradable in the environment. techniques-ingenieur.fr However, subsequent research has demonstrated that they are subject to degradation through several pathways, although they remain highly resistant materials. techniques-ingenieur.fr

The degradation process is generally understood to occur in two main phases. techniques-ingenieur.fr The primary and most significant abiotic pathway is chemical hydrolysis. techniques-ingenieur.fr This process is catalyzed by contact with various environmental media, such as soil, where polydimethylsiloxane (B3030410) (PDMS), a common silicone polymer, has been shown to depolymerize into smaller, more mobile fragments. researchgate.net The intermediate products of this hydrolysis are typically silanols and other low molecular weight siloxanes. techniques-ingenieur.fr

Following initial hydrolysis, a second degradation phase can occur, which may involve further abiotic processes like UV degradation or biotic processes (biodegradation). techniques-ingenieur.fr While there is limited evidence for the direct biodegradation of large silicone polymers in the aquatic environment, hydrolysis is a critical preceding step. gesamp.orgresearchgate.net The silicon-free products resulting from hydrolysis can determine the rate of subsequent biodegradation. researchgate.net Ultimately, the complete degradation of these compounds yields benign substances such as carbon dioxide, water, and inorganic silicates. techniques-ingenieur.frresearchgate.net Abiotic degradation is considered the dominant removal mechanism for many siloxanes. eemj.euresearchgate.net

Hydrolytic Stability and Reactivity with Environmental Moisture

This compound is characterized by its high reactivity with water. It is frequently described as "moisture sensitive," reacting rapidly upon contact with water, protic solvents, or even moisture in the air. fishersci.cafishersci.com This high reactivity is a defining characteristic of chlorosilanes in general, which undergo vigorous hydrolysis. gesamp.orgglobalsilicones.org

The reaction of this compound with water is an exothermic process that results in the formation of new chemical species. astm.org The primary hydrolysis products are 1,1,3,3-tetramethyl-disiloxane-1,3-diol and corrosive, toxic hydrogen chloride gas. gesamp.orgfishersci.cafishersci.com

The chemical equation for the hydrolysis reaction is as follows: C₄H₁₂Cl₂OSi₂ + 2H₂O → C₄H₁₄O₃Si₂ + 2HCl

Due to this rapid hydrolysis, the environmental persistence of this compound is considered unlikely. fishersci.com Upon release into the environment, it is expected to quickly transform, with its mobility being influenced by its solubility in water. fishersci.com The acute toxicity associated with chlorosilanes is largely attributed to the hydrogen chloride gas produced during hydrolysis. nih.gov

Interactive Table: Reactivity and Degradation of this compound

| Property | Description | Citations |

| Reactivity with Water | Reacts rapidly with water, moisture, and protic solvents. | fishersci.ca |

| Primary Degradation Pathway | Hydrolysis. | gesamp.orgfishersci.com |

| Hydrolysis Products | 1,1,3,3-tetramethyl-disiloxane-1,3-diol, Hydrogen Chloride (HCl). | fishersci.cafishersci.com |

| Environmental Persistence | Unlikely to persist due to rapid hydrolysis. | fishersci.com |

Safety and Handling in Research and Industrial Contexts

Safety Data and Hazards

1,3-Dichlorotetramethyldisiloxane is classified as a hazardous substance, demanding strict adherence to safety protocols in all handling and storage scenarios. fishersci.com It is recognized as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage. fishersci.comchemicalbook.comfishersci.ca

Key safety information and hazard classifications are summarized below:

GHS Hazard Classification

| Classification | Code | Description | Source |

|---|---|---|---|

| Flammable Liquids | H225 | Highly flammable liquid and vapor | chemicalbook.comsigmaaldrich.com |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | chemicalbook.comsigmaaldrich.com |

GHS Pictograms

| Pictogram | Hazard | Source |

|---|---|---|

| Flammable | chemicalbook.com |

| | Corrosive | chemicalbook.com |

Hazard Statements

H225: Highly flammable liquid and vapor. chemicalbook.comsigmaaldrich.com

H314: Causes severe skin burns and eye damage. chemicalbook.comsigmaaldrich.com

H318: Causes serious eye damage. chemicalbook.comfishersci.ca

Precautionary Statements

A comprehensive set of precautionary statements are associated with this compound, emphasizing the need for careful handling and the use of protective measures. These include, but are not limited to:

Prevention:

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. chemicalbook.com

P233: Keep container tightly closed. chemicalbook.com

P260: Do not breathe vapors. gelest.com

P280: Wear protective gloves, protective clothing, eye protection, and face protection. gelest.com

Response:

P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. thermofisher.com

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. chemicalbook.com

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. chemicalbook.com

P310: Immediately call a POISON CENTER or doctor/physician. chemicalbook.com

Storage:

P403 + P235: Store in a well-ventilated place. Keep cool. gelest.com

P405: Store locked up. gelest.com

Disposal:

P501: Dispose of contents/container to an approved waste disposal plant. thermofisher.com

In the event of a fire, it's crucial to use water spray, foam, carbon dioxide, or dry chemical extinguishers. gelest.com However, water should not be used as a direct extinguishing agent. gelest.com Firefighters should wear full protective equipment, including self-contained breathing apparatus. gelest.com

Reactivity and Incompatibilities

This compound is a reactive chemical that requires careful storage and handling to prevent hazardous situations. It is known to react with water and moisture in the air, which leads to the liberation of hydrogen chloride gas. gelest.com This reactivity makes it sensitive to moisture, and it should be stored under an inert atmosphere. fishersci.comthermofisher.com

The compound is incompatible with a range of substances, including:

Acids fishersci.com

Bases fishersci.com

Alcohols gelest.com

Amines gelest.com

Oxidizing agents gelest.com

Contact with these materials should be strictly avoided. Additionally, the compound should be kept away from heat, open flames, and sparks. gelest.com

Waste Disposal and Environmental Release

Proper disposal of this compound is imperative to prevent environmental contamination and ensure safety. Waste materials containing this compound are classified as hazardous. thermofisher.com Disposal must be conducted in accordance with local, national, and European regulations for hazardous waste. gelest.comthermofisher.com

Recommended disposal methods include incineration at a licensed waste disposal facility. gelest.com It is crucial to avoid releasing the chemical into the environment, and it should not be flushed into sewers or drains. gelest.comthermofisher.com Large amounts of the compound can affect pH and harm aquatic organisms. thermofisher.com

In case of an accidental release, steps should be taken to contain the spill and prevent it from entering sewers and public waters. gelest.com Spills can be cleaned up using an absorbent material, which should then be collected into a suitable container for disposal. gelest.comgelest.com It is important to use non-sparking tools during cleanup operations due to the flammable nature of the compound. gelest.com Empty containers may retain product residue and vapors and should be handled with care as they can be dangerous. thermofisher.com

There is no specific information available regarding the persistence, degradability, or bioaccumulative potential of this compound in the environment. gelest.com However, its water solubility suggests it is likely to be mobile in the environment. fishersci.com

常见问题

Q. What are the key physicochemical properties of 1,3-Dichlorotetramethyldisiloxane critical for experimental design?

- Answer:

The compound (CAS 2401-73-2) has a molecular formula C₄H₁₂Cl₂OSi₂ (MW: 203.214 g/mol) and exhibits a boiling point range of 150–156°C and a flash point of 30°C . Key thermodynamic properties include vapor pressure behavior modeled by the Antoine equation :

where is in bar and in Kelvin (303–403 K) . These parameters are essential for designing distillation or gas-phase reactions. Structural verification can be performed via IR spectroscopy (bands at 630–3800 cm⁻¹) and mass spectrometry (electron ionization) .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats. Ensure ventilation to avoid inhalation of vapors .

- Storage: Keep in a cool, dry place away from ignition sources (flash point: 30°C). Store in sealed glass containers to prevent moisture absorption, which may hydrolyze the compound .

- Waste Disposal: Collect waste separately and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential hydrolysis to chlorosilanes .

Advanced Research Questions

Q. What methodologies are recommended for synthesizing and purifying this compound?

- Answer:

- Synthesis: Typically prepared via controlled hydrolysis of chlorosilanes (e.g., dichlorodimethylsilane) in anhydrous solvents like toluene. Stoichiometric water addition prevents oligomerization .

- Purification: Use fractional distillation under reduced pressure (BP: 150–156°C). Monitor purity via gas chromatography (GC) with a non-polar column (e.g., DB-5) or ¹H-NMR (δ 0.1–0.3 ppm for Si-CH₃ groups) .

Q. How can researchers resolve discrepancies in thermodynamic data for this compound?

- Answer:

- Cross-Validation: Compare vapor pressure data from multiple sources (e.g., Sokolov et al., 1971 vs. newer studies). Use differential scanning calorimetry (DSC) to measure enthalpy of vaporization () and validate against Antoine parameters .

- Computational Methods: Employ quantitative structure-property relationship (QSPR) models to predict properties like density or solubility. For example, density at 298 K is ~808 kg/m³, decreasing linearly with temperature .

Q. What advanced applications does this compound have in materials science?

- Answer:

- Surface Modification: Acts as a precursor for silanization of glass or silica surfaces, enhancing hydrophobicity. Optimize reaction conditions (e.g., anhydrous ethanol solvent, 60°C) to form self-assembled monolayers .

- Polymer Synthesis: Serves as a crosslinker in silicone elastomers. Monitor curing kinetics via rheometry or FTIR to track Si-Cl bond consumption .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this compound?

- Answer:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect fragments like [Si(CH₃)₂Cl]⁺ (m/z 113) and [Si₂O(CH₃)₄Cl]⁺ (m/z 203) .

- Nuclear Magnetic Resonance (NMR): ²⁹Si-NMR is critical for identifying siloxane linkages (δ −10 to −20 ppm for Si-O-Si) .

- Chromatography: Pair HPLC with evaporative light scattering detection (ELSD) for quantifying trace impurities .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。